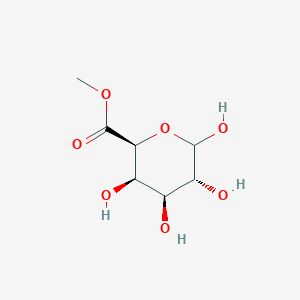

Methyl D-galacturonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKAUSCLTVFGO-KCDKBNATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16048-08-1 | |

| Record name | Methyl-o-D-galacturonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016048081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL-O-D-GALACTURONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890382180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Methyl D-galacturonate?

An In-depth Technical Guide to Methyl D-galacturonate

For Researchers, Scientists, and Drug Development Professionals

This compound is a monosaccharide derivative and a key compound in the field of glycobiology. As the methyl ester of D-galacturonic acid, the primary constituent of pectin, it serves as a crucial building block and research tool.[1][2] Its study is integral to understanding the metabolism of pectin-rich biomass, microbial degradation pathways, and the synthesis of complex carbohydrates.[2][3] In the pharmaceutical sector, uronic acid derivatives are leveraged in drug delivery systems and for creating targeted prodrugs.[][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance.

Chemical Structure and Physicochemical Properties

This compound is the methyl ester of D-galacturonic acid. The core structure consists of a six-carbon pyranose ring with a carboxylic acid at the C-6 position, which is esterified with a methyl group. The sugar ring typically adopts a ⁴C₁ conformation.[1]

Chemical Identifiers:

-

IUPAC Name : methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate[6]

-

Molecular Formula : C₇H₁₂O₇[6]

-

InChI : InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1[6]

Physicochemical Data

The following table summarizes key quantitative properties of this compound, essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 208.17 g/mol | [6][7] |

| Exact Mass | 208.05830272 Da | [6] |

| XLogP3 | -2.2 | [6] |

| Hydrogen Bond Donor Count | 4 | [6][7] |

| Hydrogen Bond Acceptor Count | 7 | [6][7] |

| Rotatable Bond Count | 6 | [7] |

| Complexity | 204 | [6][7] |

| Heavy Atom Count | 14 | [7] |

| Defined Atom Stereocenter Count | 4 | [7] |

| Appearance | Typically exists as solids at room temperature | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is fundamental for creating standards for analytical studies, enzyme substrates, and precursors for complex oligosaccharides.

General Synthesis Strategy

A common approach involves the direct esterification of D-galacturonic acid. More complex syntheses are required for producing selectively protected or modified derivatives for oligosaccharide assembly.[8] Glycosylation reactions often use protected galacturonate donors, such as thioglycosides or trichloroacetimidates, which are coupled with a glycosyl acceptor in the presence of a promoter.[9]

Experimental Protocol: Facile Synthesis of Methyl (methyl α,β-D-galactopyranosid)uronate

This protocol is adapted from a procedure for synthesizing radiolabeled substrates for galactofuranosidases, demonstrating a straightforward method starting from D-galacturonic acid.[10]

Objective: To prepare the methyl ester glycoside of D-galacturonic acid.

Materials:

-

D-Galacturonic acid monohydrate

-

Anhydrous methanol (MeOH)

-

Dowex 50W-X8 (H⁺ form) resin

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Acidic Methanolysis: A suspension of D-galacturonic acid monohydrate in anhydrous methanol (e.g., 10 g in 200 mL) is prepared in a round-bottom flask.

-

Catalysis: Dowex 50W-X8 (H⁺ form) resin is added as an acid catalyst (approximately 10% by weight of the sugar).

-

Reaction: The mixture is heated to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, the resin is removed by filtration. The acidic filtrate is neutralized by the careful addition of solid sodium bicarbonate until effervescence ceases.

-

Drying and Concentration: The neutralized solution is filtered to remove salts, and the filtrate is dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a syrup.

-

Purification (Optional): The resulting mixture of α and β anomers of methyl (methyl D-galactopyranosid)uronate can be purified by column chromatography on silica gel if separation of anomers or higher purity is required.

Biological Significance and Applications

This compound and its parent acid are central to plant biology and microbiology. D-galacturonic acid is the main monomer of pectin, a major component of the plant cell wall.[2] Microorganisms have evolved specific pathways to degrade pectin and utilize D-galacturonic acid as a carbon source.

Fungal Catabolism of D-Galacturonic Acid

In fungi, the catabolism of D-galacturonic acid proceeds via a reductase-dependent pathway, which differs from the isomerase pathway found in many bacteria.[2][11] Understanding this pathway is critical for engineering fungal strains for bioconversion of pectin-rich waste into valuable chemicals like meso-galactaric acid (mucic acid).[3] The deletion of the D-galacturonate reductase gene in fungi like Aspergillus niger or Trichoderma reesei prevents their growth on D-galacturonic acid, confirming the essentiality of this pathway.[3][11]

Relevance in Drug Development

The study of uronic acids and their derivatives is of high importance in pharmaceutical research.

-

Glycobiology Research: this compound serves as a biochemical reagent for studying the structure, synthesis, and function of glycans.[7][12] It is used as a substrate or inhibitor in enzyme assays, particularly for enzymes involved in pectin degradation like glucuronoyl esterases.[]

-

Prodrug Development: Glucuronidation is a major pathway for the metabolism of many drugs.[5] Synthesizing glucuronide and galacturonide derivatives of therapeutic agents can enhance their water solubility and stability. This strategy is also explored for targeted drug delivery, as certain tissues, such as necrotic tumors, exhibit high levels of β-D-glucuronidase, which can cleave the glycosidic bond and release the active drug locally.[5]

-

Carbohydrate-Based Therapeutics: As a building block, this compound is used in the synthesis of complex oligosaccharides that can modulate carbohydrate-protein interactions. These interactions are critical in processes like cell adhesion, signaling, and microbial infection, making them attractive targets for novel therapeutics.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Methyl-o-D-galacturonate | C7H12O7 | CID 86346375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Biochemical Assay Reagents | 16048-08-1 | Invivochem [invivochem.com]

- 8. A strategy for chemical synthesis of selectively methyl-esterified oligomers of galacturonic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile synthesis of methyl alpha- and beta-D-[6-(3)H]galactofuranosides from D-galacturonic acid. Substrates for the detection of galactofuranosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of Fungal Strains for Conversion of d-Galacturonate to meso-Galactarate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

The Core of Pectin: A Technical Guide to Methyl D-Galacturonate Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of methyl D-galacturonate, a key component of pectin in plant cell walls. Pectin's structure and modification are critical for plant growth, development, and defense, making its biosynthetic pathway a target of significant research interest for applications in agriculture and human health. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the regulatory networks involved in the synthesis of this essential polysaccharide precursor.

The Biosynthetic Pathway of this compound

The formation of this compound residues within pectin is a multi-step process that begins with UDP-glucose and involves a series of enzymatic conversions and modifications occurring in the cytosol and Golgi apparatus. The core pathway involves the synthesis of the activated sugar donor, UDP-D-galacturonic acid, followed by its polymerization into homogalacturonan and subsequent methylation.

Synthesis of UDP-D-Glucuronic Acid

The initial precursor for pectin biosynthesis is UDP-D-glucuronic acid (UDP-GlcA), which is primarily synthesized in the cytoplasm from UDP-glucose through the action of UDP-glucose dehydrogenase (UGDH) .[1] This enzyme catalyzes the irreversible NAD+-dependent two-fold oxidation of UDP-glucose.[2] An alternative, more complex route to UDP-GlcA is the myo-inositol oxygenation pathway.[1]

Enzyme: UDP-glucose dehydrogenase (UGDH) Reaction: UDP-glucose + 2 NAD+ + H₂O → UDP-D-glucuronic acid + 2 NADH + 2 H+

| Organism/Isoform | Substrate | K_m_ (µM) | Cofactor | K_m_ (µM) | Optimal pH | Notes |

| Arabidopsis thaliana (AtUGDH isoforms) | UDP-glucose | 120 - 335 | NAD+ | ~40 | - | Feedback inhibited by UDP-xylose. |

| Zea mays (Maize) | UDP-glucose | ~380 and ~950 (two isoforms) | NAD+ | - | - |

This spectrophotometric assay measures the production of NADH at 340 nm.

Materials:

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 1x protease inhibitor cocktail.

-

Assay Buffer: 100 mM Glycine-NaOH (pH 8.7).

-

Substrate: 100 mM UDP-glucose solution.

-

Cofactor: 50 mM NAD+ solution.

-

Plant tissue extract.

Procedure:

-

Extract total protein from plant tissue using the extraction buffer. Centrifuge to pellet cell debris and use the supernatant for the assay.

-

In a quartz cuvette, prepare the reaction mixture containing:

-

800 µL Assay Buffer

-

100 µL NAD+ solution

-

50 µL Plant tissue extract

-

-

Incubate the mixture for 5 minutes at 30°C to allow for the reduction of any endogenous substrates.

-

Initiate the reaction by adding 50 µL of the UDP-glucose solution.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH production is proportional to the UGDH activity and can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Epimerization to UDP-D-Galacturonic Acid

In the Golgi apparatus, UDP-GlcA is converted to UDP-D-galacturonic acid (UDP-GalA) by UDP-D-glucuronate 4-epimerase (GAE) .[3] This reversible reaction is a critical step in providing the direct precursor for the polymerization of the galacturonan backbone of pectin.[3]

Enzyme: UDP-D-glucuronate 4-epimerase (GAE) Reaction: UDP-D-glucuronic acid ⇌ UDP-D-galacturonic acid

| Organism/Isoform | Substrate | K_m_ (mM) | Optimal pH | Inhibitors | Equilibrium Constant (UDP-GalA/UDP-GlcA) |

| Arabidopsis thaliana (GAE1) | UDP-D-glucuronic acid | 0.19 | 7.6 | UDP-xylose | 1.3 |

| Arabidopsis thaliana (AtUGlcAE1/GAE4) | UDP-D-glucuronic acid | 0.72 | 7.5 | UDP-xylose, UDP-arabinose, high conc. of monovalent salts, UDP | 1.9 |

This protocol is based on the separation and quantification of the product, UDP-D-galacturonic acid, from the substrate, UDP-D-glucuronic acid, using high-performance anion-exchange chromatography (HPAEC).

Materials:

-

Enzyme Source: Microsomal fractions isolated from plant tissues.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6).

-

Substrate: 10 mM UDP-D-glucuronic acid.

-

Stop Solution: 1 M HCl.

Procedure:

-

Isolate microsomal fractions from plant tissue by differential centrifugation.

-

The reaction mixture contains:

-

40 µL Assay Buffer

-

5 µL of 10 mM UDP-D-glucuronic acid

-

5 µL of microsomal fraction

-

-

Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Centrifuge to pellet the protein and analyze the supernatant by HPAEC with pulsed amperometric detection (PAD) to separate and quantify UDP-D-glucuronic acid and UDP-D-galacturonic acid.

-

Enzyme activity is calculated based on the amount of UDP-D-galacturonic acid produced over time.

Polymerization and Methylation of the Homogalacturonan Backbone

The synthesis of the homogalacturonan (HGA) backbone of pectin is catalyzed by galacturonosyltransferases (GAUTs) , which are located in the Golgi apparatus.[4] These enzymes transfer galacturonic acid from UDP-GalA onto the growing polysaccharide chain.[4]

The methylation of the carboxyl group at the C-6 position of the galacturonic acid residues is a crucial modification that occurs within the Golgi. This reaction is catalyzed by pectin methyltransferases (PMeTs) , also known as homogalacturonan-methyltransferases (HGA-MTs), using S-adenosyl-L-methionine (SAM) as the methyl donor.[5] The degree of methyl-esterification influences the physicochemical properties of pectin and the overall cell wall architecture.[6]

Enzyme: Pectin Methyltransferase (PMeT) / Homogalacturonan-methyltransferase (HGA-MT) Reaction: S-adenosyl-L-methionine + Homogalacturonan → S-adenosyl-L-homocysteine + Methyl-esterified homogalacturonan

| Organism | Substrate | K_m_ (mM) | Acceptor Substrate | K_m_ (µg/mL) | Optimal pH | Optimal Temperature (°C) |

| Soybean (Glycine max) | S-adenosyl-L-methionine | 0.23 | Pectin (DE 22%) | 66 | 6.8 | 35-40 |

This assay measures the incorporation of radiolabeled methyl groups from [¹⁴C]SAM into a pectin acceptor.

Materials:

-

Enzyme Source: Golgi-enriched membrane fractions from plant tissues.

-

Assay Buffer: 50 mM MES-NaOH (pH 6.8), 0.5% (w/v) Triton X-100.

-

Methyl Donor: S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).

-

Acceptor Substrate: 1% (w/v) solution of low methyl-esterified pectin (e.g., DE 22%).

-

Precipitation Solution: 20% (w/v) Trichloroacetic acid (TCA).

-

Wash Solution: 2% (w/v) TCA.

-

Scintillation cocktail.

Procedure:

-

Isolate Golgi-enriched membrane fractions.

-

The reaction mixture contains:

-

Assay Buffer

-

Acceptor Substrate

-

[¹⁴C]SAM

-

Enzyme preparation

-

-

Incubate at 35°C for 15-30 minutes.

-

Stop the reaction by adding ice-cold 20% TCA to precipitate the methylated pectin.

-

Wash the pellet several times with 2% TCA to remove unincorporated [¹⁴C]SAM.

-

Dissolve the final pellet and measure the incorporated radioactivity by liquid scintillation counting.

-

Enzyme activity is expressed as the amount of methyl groups incorporated into the pectin acceptor per unit of time.[7]

Demethylation in the Cell Wall

Following secretion into the cell wall, the degree of pectin methylation can be modified by the action of pectin methylesterases (PMEs) . These enzymes catalyze the demethylesterification of homogalacturonan.[8] The activity of PMEs is regulated by pectin methylesterase inhibitors (PMEIs) .[8]

Enzyme: Pectin Methylesterase (PME) Reaction: Methyl-esterified homogalacturonan + nH₂O → Homogalacturonan + nMethanol

| Organism/Isoform | Substrate | K_m_ (g/L) | V_max_ (µmol methanol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |

| Papaya (PME 1) | Pectin | 0.0071 | 741 | 8.0 | 35 |

| Papaya (PME 2) | Pectin | 0.0166 | 800 | 8.0 | 35 |

| Vigna radiata | Pectin | 0.115 (mg/mL) | 1.03 (µmol/mL/min) | - | - |

This is a coupled enzyme assay that measures the methanol released from pectin demethylation. The methanol is oxidized to formaldehyde, which then reduces NAD+ to NADH, monitored at 340 nm.[9]

Materials:

-

Protein Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1x protease inhibitor cocktail.

-

Pectin Solution: 0.5% (w/v) citrus pectin in 50 mM Tris-HCl (pH 7.5).

-

Alcohol Oxidase Solution: 1 U/mL in 50 mM Tris-HCl (pH 7.5).

-

Formaldehyde Dehydrogenase Solution: 1 U/mL in 50 mM Tris-HCl (pH 7.5).

-

NAD+ Solution: 2.5 mM in 50 mM Tris-HCl (pH 7.5).

-

Plant protein extract.

Procedure:

-

Extract soluble proteins from plant tissue using the protein extraction buffer.[9]

-

Prepare a master mix containing the pectin solution, alcohol oxidase solution, formaldehyde dehydrogenase solution, and NAD+ solution.[9]

-

In a microplate well, add the plant protein extract.

-

Initiate the reaction by adding the master mix to the protein extract.[9]

-

Immediately measure the increase in absorbance at 340 nm over time in a microplate reader.[9]

-

Calculate the PME activity based on the rate of NADH formation.[9]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and feedback inhibition of the enzymes. Plant hormones play a significant role in this regulatory network.

Hormonal Regulation by Gibberellins

Gibberellins (GA) are plant hormones that promote pectin biosynthesis.[7][10] The GA signaling pathway involves the degradation of DELLA proteins, which act as repressors of GA responses.[11] In the context of pectin biosynthesis, DELLA proteins interact with and repress the activity of the MYB-bHLH-WD40 (MBW) complex and TRANSPARENT TESTA GLABRA2 (TTG2), which are key transcriptional regulators of pectin biosynthetic genes.[7][10] When GA is present, it binds to its receptor GID1, leading to the degradation of DELLA proteins and the activation of pectin biosynthesis.[7][10][11]

Feedback Regulation of the Biosynthetic Pathway

The enzymes in the this compound biosynthesis pathway are also subject to feedback inhibition by downstream products. This provides a mechanism for the fine-tuning of nucleotide sugar pools within the cell.

-

UDP-glucose dehydrogenase (UGDH) is feedback inhibited by UDP-xylose, a product derived from UDP-GlcA.[1]

-

UDP-D-glucuronate 4-epimerase (GAE) is inhibited by both UDP-xylose and UDP-arabinose.[12]

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is fundamental to the synthesis of pectin, a major component of the plant cell wall. Understanding the enzymes, their kinetics, and the signaling pathways that control this process is crucial for manipulating plant growth, improving crop resilience, and exploring the potential of pectin-based biomaterials and therapeutics. This guide provides a foundational resource for researchers and professionals in these fields, summarizing the current knowledge and providing practical experimental protocols to further investigate this important biosynthetic pathway. Future research will likely focus on the intricate interplay between the different regulatory mechanisms and the precise roles of the various isoforms of the biosynthetic enzymes.

References

- 1. A versatile non-radioactive assay for DNA methyltransferase activity and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | UDP-glucose is oxidised to UDP-glucuronate [reactome.org]

- 3. DELLA Proteins and Their Interacting RING Finger Proteins Repress Gibberellin Responses by Binding to the Promoters of a Subset of Gibberellin-Responsive Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of pectin methyltransferase from soybean hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pectin methylesterification state and cell wall mechanical properties contribute to neighbor proximity‐induced hypocotyl growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Partial Characterization of the Pectin Methyltransferase “Homogalacturonan-Methyltransferase” from Membranes of Tobacco Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Golgi-localized putative S-adenosyl methionine transporters required for plant cell wall polysaccharide methylation. [repository.cam.ac.uk]

- 9. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. The Catalytic Site of the Pectin Biosynthetic Enzyme α-1,4-Galacturonosyltransferase Is Located in the Lumen of the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Natural Occurrence of Methyl D-galacturonate in Fruit Pectin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in plant growth and development.[1] Its structure is primarily composed of α-1,4-linked D-galacturonic acid residues. In its natural state, a significant portion of the carboxyl groups of these galacturonic acid units are esterified with methanol, forming methyl D-galacturonate. The degree of esterification (DE), also referred to as the degree of methylation (DM), is a critical parameter that dictates the physicochemical properties and biological functions of pectin.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in the pectin of various fruits, detailed experimental protocols for its analysis, and a summary of quantitative data to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of Pectin's Degree of Esterification in Various Fruits

The degree of esterification of pectin is highly variable and depends on the fruit species, variety, stage of ripeness, and the specific tissue within the fruit. The following tables summarize the degree of esterification of pectin extracted from various fruits as reported in scientific literature.

| Fruit | Cultivar/Variety | Tissue | Degree of Esterification (DE %) | Reference(s) |

| Apple | Various (11 cultivars) | Pomace | 72.29 (average) | [2] |

| Granny Smith | Pomace | 73.9 | [2] | |

| Various (13 cultivars) | Alcohol Insoluble Solids | 57 - 66 | [3] | |

| Citrus | ||||

| Orange (Citrus sinensis) | Peel (residual) | 63.29 - 75.00 | [4] | |

| Grapefruit (Citrus paradise) | Peel (residual) | 70.73 - 75.53 | [4] | |

| Lemon | Peel | High | [5] | |

| Pomelo (Citrus maxima) | Albedo (WSP) | 69.32 - 78.68 | [6] | |

| Pomelo (Citrus maxima) | Flavedo (WSP) | 69.32 - 78.68 | [6] | |

| Pomelo (Citrus maxima) | Albedo (OSP) | 21.01 - 55.41 | [6] | |

| Pomelo (Citrus maxima) | Flavedo (OSP) | 21.01 - 55.41 | [6] | |

| Tropical Fruits | ||||

| Mango (Mangifera indica) | Peel | 77.93 | [7] | |

| Mango (Mangifera indica) | Peel | 51.1 | [8] | |

| Papaya (Carica papaya) | Peel | High Methoxyl | [9] | |

| Passion Fruit (yellow) | Peel | 55.54 | [10] | |

| Dragon Fruit (red) | Peel | 47.88 | [10] | |

| Berries | ||||

| Strawberry | High Methoxyl | [11] | ||

| Raspberry | Low Pectin Content | |||

| Blueberry | High Methoxyl | [11] |

WSP: Water-Soluble Pectin, OSP: Oxalate-Soluble Pectin

Biochemical Pathways

The degree of esterification of pectin is a dynamic property regulated by enzymatic activities during fruit development and ripening.

Pectin Biosynthesis and Methylation

Pectin is synthesized in the Golgi apparatus. Galacturonic acid is activated to UDP-galacturonic acid, which is then polymerized into homogalacturonan. The methylation of the carboxyl groups is catalyzed by pectin methyltransferases (PMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to the galacturonic acid residues.

References

- 1. Spectroscopic and Microscopic Analysis of Apple Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Apple cultivar-specific pectin properties impact apple puree functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yield, Esterification Degree and Molecular Weight Evaluation of Pectins Isolated from Orange and Grapefruit Peels under Different Conditions | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 8. files.sdiarticle5.com [files.sdiarticle5.com]

- 9. repository.usd.ac.id [repository.usd.ac.id]

- 10. Citric acid extraction of pectin from tropical fruit peels of passion fruit, dragon fruit and soursop | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl D-galacturonate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate is the methyl ester of D-galacturonic acid, a key building block of pectin, a major component of the primary cell walls of terrestrial plants.[1] As a derivative of this abundant natural polysaccharide, this compound holds significant interest for researchers in glycobiology, plant science, and drug development. Its structure and reactivity are central to understanding the enzymatic and chemical modifications of pectin, which in turn influence cell wall mechanics, cell adhesion, and plant defense signaling.[2][3] In the context of drug development, uronic acid derivatives are explored for their potential therapeutic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological relevance.

Core Physical and Chemical Properties

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₇ | [4] |

| Molecular Weight | 208.17 g/mol | [4] |

| CAS Number | 16048-08-1 | [4] |

| IUPAC Name | methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

| XLogP3 | -2.2 | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface Area | 124 Ų | [4] |

Experimental Physical Properties

Precise experimental values for the melting point and specific optical rotation of pure this compound are not consistently reported in the literature. However, data for the related compound, methyl α-D-galactopyranoside monohydrate, which is sometimes confused with the uronate, shows a melting point of 106-110 °C and a specific rotation ([α]20/D) of +173 to +183° (c=1 in H₂O).[5] It is crucial for researchers to characterize their specific sample of this compound to determine these properties accurately.

Solubility:

Based on the solubility of related poly- and oligo-galacturonates, this compound is expected to be soluble in water.[6][7] Its solubility in organic solvents like ethanol and DMSO is less well-documented for the monomeric ester but is a critical parameter for its use in various experimental settings.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C-1 (Anomeric) | ~100 | The chemical shift is sensitive to the anomeric configuration (α or β). |

| C-2, C-3, C-4, C-5 | 68 - 78 | Ring carbons with hydroxyl groups. |

| C-6 (Ester Carbonyl) | ~171-175 | Characteristic of the ester carbonyl group. |

| -OCH₃ (Ester Methyl) | ~53 | The methyl group of the ester. |

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) | Notes |

| H-1 (Anomeric) | ~4.5 - 5.5 | The chemical shift and coupling constant (J-value) are indicative of the anomeric configuration. |

| Ring Protons (H-2 to H-5) | ~3.5 - 4.5 | Complex, overlapping signals. |

| -OCH₃ (Ester Methyl) | ~3.7 | A singlet peak. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Hydroxyl groups |

| ~2900 | C-H stretch | Aliphatic C-H bonds |

| ~1740 | C=O stretch | Ester carbonyl |

| 1450 - 1350 | C-H bend | Methyl and methylene groups |

| 1200 - 1000 | C-O stretch | Alcohols and ester |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-galacturonic acid with methanol under acidic conditions.[8][9]

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Dissolution: Dissolve D-galacturonic acid in anhydrous methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[8]

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a weak base, such as sodium bicarbonate.

-

Workup: Filter the mixture to remove any salts and evaporate the methanol under reduced pressure.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.

Hydrolysis of this compound

The ester linkage in this compound can be cleaved through either acid- or enzyme-catalyzed hydrolysis to yield D-galacturonic acid and methanol.[10][11]

Workflow for the Hydrolysis of this compound:

Caption: Workflows for acid and enzymatic hydrolysis of this compound.

Detailed Methodology (Enzymatic Hydrolysis):

-

Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).

-

Enzyme Addition: Add pectin methylesterase (PME) to the solution. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific PME used (e.g., 37-50°C) with gentle agitation.[1]

-

Monitoring: The progress of the reaction can be monitored by measuring the release of methanol or the change in pH.

-

Enzyme Inactivation: Once the hydrolysis is complete, the enzyme can be inactivated by heating the mixture (e.g., 100°C for 10 minutes).

Biological Significance and Signaling

This compound is a key molecule in the context of plant cell wall biology. The degree and pattern of methyl-esterification of homogalacturonan, a polymer of galacturonic acid, are crucial for regulating cell wall properties and signaling.[3][12]

Pectin Biosynthesis and Modification Pathway:

Pectin is synthesized in the Golgi apparatus in a highly methyl-esterified form.[13] The precursor for galacturonic acid is UDP-D-glucuronic acid, which is epimerized to UDP-D-galacturonic acid. After polymerization, the galacturonic acid residues are methyl-esterified. Once secreted into the cell wall, pectin methylesterases (PMEs) can remove the methyl groups, leading to a heterogeneous distribution of esterification. This de-esterification exposes negatively charged carboxyl groups that can interact with calcium ions, forming "egg-box" structures that rigidify the cell wall. The pattern of de-esterification also influences the accessibility of the pectin backbone to other enzymes, such as polygalacturonases, which are involved in cell wall loosening and degradation.[2]

Caption: Simplified overview of pectin biosynthesis, modification, and signaling.

The fragments produced by the degradation of de-esterified pectin, known as oligogalacturonides, can act as signaling molecules (damage-associated molecular patterns or DAMPs) that trigger plant defense responses.[2] Therefore, the regulation of pectin methyl-esterification is a key aspect of the interplay between cell wall dynamics and plant immunity.

Conclusion

This compound is a fundamentally important molecule in plant biology and a compound of growing interest in various fields of chemical and biological research. A thorough understanding of its physical and chemical properties, along with robust experimental protocols for its synthesis and modification, is crucial for advancing our knowledge of pectin chemistry and its biological roles. This guide provides a foundational resource for researchers, emphasizing the need for precise characterization of this and related compounds to ensure the accuracy and reproducibility of experimental outcomes.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Galacturonans [glygen.ccrc.uga.edu]

- 3. Modulation of the degree and pattern of methyl-esterification of pectic homogalacturonan in plant cell walls. Implications for pectin methyl esterase action, matrix properties, and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METHYL-ALPHA-D-GALACTOPYRANOSIDE | 3396-99-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl alpha-D-glucopyranoside, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. cphi-online.com [cphi-online.com]

- 8. Esterification of galacturonic acid and polyuronides with methanol-hydrogen chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US20080182982A1 - Methyl esters of hyaluronic acid - Google Patents [patents.google.com]

- 12. Homogalacturonan methyl-esterification and plant development. | Semantic Scholar [semanticscholar.org]

- 13. chemimpex.com [chemimpex.com]

The Pivotal Role of Methyl D-galacturonate in Plant Cell Wall Architecture and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic and complex structure crucial for growth, development, and defense. A key component of the primary cell wall is pectin, a family of complex polysaccharides. Within the pectin matrix, the methylesterification of D-galacturonic acid residues to form methyl D-galacturonate within the homogalacturonan (HG) domain plays a critical role in determining the physical properties and biological functions of the cell wall. The degree of methylesterification (DM), finely tuned by the interplay of pectin methylesterases (PMEs) and their inhibitors (PMEIs), dictates cell wall rigidity, porosity, and adhesion. This technical guide provides a comprehensive overview of the role of this compound in plant cell wall structure, the methodologies for its analysis, and its involvement in intricate signaling pathways that govern plant development and stress responses.

Introduction: The Significance of this compound in Plant Biology

This compound is the methylated form of D-galacturonic acid, the primary constituent of homogalacturonan (HG), which is the most abundant pectic polysaccharide in the plant primary cell wall. The carboxyl group of galacturonic acid can be esterified with a methyl group, and the extent of this methylesterification is a critical determinant of pectin's physicochemical properties. Pectins are synthesized in the Golgi apparatus in a highly methylesterified state and are then secreted into the cell wall.[1][2][3] In the apoplast, the degree of methylesterification is dynamically modulated by the action of pectin methylesterases (PMEs), which remove methyl groups, and pectin methylesterase inhibitors (PMEIs), which regulate PME activity.[1][4]

The degree of methylesterification (DM) of HG has profound implications for cell wall architecture and function. Highly methylesterified pectins are more flexible and less prone to cross-linking, contributing to cell wall extensibility required for growth. Conversely, de-esterification by PMEs exposes negatively charged carboxyl groups that can be cross-linked by calcium ions (Ca²⁺), forming a rigid "egg-box" structure that strengthens the cell wall and reduces its porosity.[1][5] This dynamic regulation of pectin methylesterification is integral to various physiological processes, including cell adhesion, organogenesis, fruit ripening, and responses to both biotic and abiotic stresses.[5][6][7][8]

Quantitative Analysis of this compound Content

The degree of methylesterification (DM) is a key parameter in studying the role of this compound. It is typically expressed as the percentage of galacturonic acid residues that are methylesterified. The DM of pectin varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Degree of Methylesterification in Various Plant Species and Tissues

| Plant Species | Tissue | Degree of Methylesterification (DM %) | Reference |

| Arabidopsis thaliana | Dark-grown hypocotyls | ~60% (wild type), ~84% (atpme3-1 mutant) | [9] |

| Arabidopsis thaliana | Rosette leaves | Not specified | |

| Arabidopsis thaliana | Stems | Not specified | |

| Arabidopsis thaliana | Pollen tube | High at the tip, low back from the tip | [10] |

| Musa spp. (Banana) | Peel (Green mature) | Enzyme activity suggests changes during ripening | [5] |

| Musa spp. (Banana) | Peel (Yellow mature) | Enzyme activity suggests changes during ripening | [5] |

| Citrus spp. | Peel | 53.9 - 82.5% (acid-extracted) | [9] |

Changes in Degree of Methylesterification during Development and Stress Responses

| Condition | Plant Species | Tissue | Change in DM (%) | Reference |

| Fruit Ripening | Musa spp. (Banana) | Peel | PME and PL activity increases, suggesting a decrease in DM. | [5][11][12] |

| Pathogen Attack (Alternaria brassicicola) | Arabidopsis thaliana | Leaf | Decrease | [13] |

| Pathogen Attack (Pseudomonas syringae) | Arabidopsis thaliana | Leaf | Decrease | [13] |

| Drought Stress | Not specified | Not specified | Not specified | |

| Salt Stress | Not specified | Not specified | Not specified |

Experimental Protocols

Accurate quantification and characterization of this compound in plant cell walls are essential for understanding its function. This section provides detailed methodologies for key experiments.

Pectin Extraction from Plant Cell Walls

This protocol describes the extraction of pectin from plant tissues using cyclohexane diamine tetraacetic acid (CDTA), a chelating agent that disrupts calcium cross-links in the pectin matrix.[2][3]

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

CDTA extraction buffer (50 mM CDTA, 50 mM Tris-HCl, pH 7.5)

-

Microcentrifuge tubes (2 mL, screw cap)

-

Ball bearings or mortar and pestle

-

Water bath or heating block

-

Microcentrifuge

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater with steel ball bearings.

-

Weigh approximately 250 mg of the frozen powder into a 2 mL screw-cap microcentrifuge tube.

-

Add 1 mL of pre-heated (95 °C) CDTA extraction buffer to the tube.

-

Incubate the tube at 95 °C for 15 minutes, vortexing every 5 minutes to ensure thorough mixing.

-

Centrifuge the sample at 10,000 x g for 10 minutes at room temperature.

-

Carefully collect the supernatant, which contains the extracted pectin.

-

The pectin extract can be used immediately for downstream analysis or lyophilized for long-term storage.

Determination of the Degree of Methylesterification by Titration

This method quantifies the free and esterified carboxyl groups in a pectin sample through two acid-base titrations.[14][15][16]

Materials:

-

Extracted pectin sample

-

0.1 M Hydrochloric acid (HCl) in 60% ethanol

-

0.1 M Sodium hydroxide (NaOH)

-

0.5 M Sodium hydroxide (NaOH)

-

0.5 M Hydrochloric acid (HCl)

-

Phenolphthalein indicator

-

Automated titrator or burette

Procedure:

-

Sample Preparation: Suspend 500 mg of the pectin sample in 100 mL of 0.1 M HCl in 60% ethanol and stir for 10 minutes to remove organic acid impurities. Filter the sample and wash with 60% ethanol until the filtrate is neutral. Dry the purified pectin.

-

Titration of Free Carboxyl Groups: Dissolve a known amount of the purified pectin in deionized water. Add a few drops of phenolphthalein indicator and titrate with 0.1 M NaOH until a persistent pink color is observed. Record the volume of NaOH used (V1).

-

Saponification and Titration of Total Carboxyl Groups: To the neutralized solution from the previous step, add a known excess volume of 0.5 M NaOH (e.g., 20 mL) to saponify the methyl esters. Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature with stirring.

-

Add an equivalent volume of 0.5 M HCl (e.g., 20 mL) to neutralize the excess NaOH.

-

Titrate the remaining free carboxyl groups with 0.1 M NaOH until a persistent pink color is observed. Record the volume of NaOH used (V2).

-

Calculation of Degree of Methylesterification (DM): DM (%) = [V2 / (V1 + V2)] * 100

Fourier-Transform Infrared (FTIR) Spectroscopy for DM Analysis

FTIR spectroscopy provides a rapid and non-destructive method to estimate the DM of pectin by analyzing the characteristic vibrational bands of esterified and free carboxyl groups.[17][18][19][20][21]

Materials:

-

Dried pectin sample

-

Potassium bromide (KBr)

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Mix a small amount of the dried pectin sample (1-2 mg) with approximately 200 mg of dry KBr powder. Grind the mixture to a fine, homogenous powder.

-

Pellet Formation: Press the KBr-pectin mixture into a transparent pellet using a hydraulic press.

-

FTIR Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the absorbance peaks corresponding to the esterified carboxyl groups (around 1730-1750 cm⁻¹) and the free carboxyl groups (around 1600-1630 cm⁻¹).

-

Calculation of DM: The degree of methylesterification can be calculated from the areas of these two peaks using the following formula: DM (%) = [Area(1730-1750 cm⁻¹) / (Area(1730-1750 cm⁻¹) + Area(1600-1630 cm⁻¹))] * 100 A calibration curve using pectin standards with known DM is recommended for accurate quantification.

High-Performance Anion-Exchange Chromatography (HPAEC) for Oligosaccharide Profiling

HPAEC with pulsed amperometric detection (PAD) is a powerful technique for the detailed structural analysis of pectin-derived oligosaccharides, providing insights into the pattern of methylesterification.[22][23][24][25]

Materials:

-

Pectin-derived oligosaccharides (obtained by enzymatic or chemical hydrolysis)

-

HPAEC system equipped with a PAD detector

-

Anion-exchange column (e.g., CarboPac series)

-

Sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase

Procedure:

-

Sample Preparation: Solubilize the pectin oligosaccharide sample in deionized water and filter through a 0.22 µm syringe filter.

-

Chromatographic Separation: Inject the sample into the HPAEC system. The oligosaccharides are separated on the anion-exchange column based on their size, charge, and linkage. A gradient of NaOAc in a NaOH eluent is typically used for separation.

-

Detection: The separated oligosaccharides are detected by the PAD, which provides high sensitivity for carbohydrates without the need for derivatization.

-

Data Analysis: The resulting chromatogram shows a profile of the different oligosaccharides present in the sample. By comparing the retention times with those of known standards, the composition and relative abundance of different oligosaccharides can be determined, providing information on the blockwise or random distribution of methyl esters.

Signaling Pathways Involving this compound

The methylesterification status of pectin is not only a structural determinant but also a key signaling component. The cell wall integrity is constantly monitored, and changes in pectin structure can trigger downstream signaling cascades that regulate growth, development, and defense responses.

Wall-Associated Kinase (WAK) Signaling

Wall-Associated Kinases (WAKs) are receptor-like kinases that span the plasma membrane and have an extracellular domain that binds to pectin.[2][10][17][26][27][28][29][30][31] WAKs can differentiate between intact, highly methylesterified pectin and oligogalacturonides (OGs), which are fragments of de-esterified pectin released upon cell wall damage by pathogens or mechanical stress. This differential binding activates distinct downstream signaling pathways.

-

Growth and Development: Binding of WAKs to intact pectin is thought to be involved in regulating cell expansion. This pathway may involve the activation of mitogen-activated protein kinase 3 (MPK3).[26][28][30]

-

Defense Response: Recognition of OGs by WAKs triggers a defense response, including the activation of MPK6, production of reactive oxygen species (ROS), and induction of defense-related genes.[26][28][29][30]

Hormonal Regulation of Pectin Methylesterification

Plant hormones play a crucial role in regulating the expression of PME and PMEI genes, thereby controlling the DM of pectin and influencing various developmental processes.

-

Auxin: Auxin is known to promote cell elongation, a process that requires cell wall loosening. Auxin can induce the expression of certain PME genes, leading to a decrease in the DM of pectin in specific regions, which is thought to be a prerequisite for organ formation.[28][32][33][34][35]

-

Jasmonic Acid (JA): JA is a key signaling molecule in plant defense. Pathogen attack can induce JA synthesis, which in turn upregulates the expression of PME genes.[8][13][36][37][38][39][40] This leads to a decrease in pectin methylesterification, which can have dual effects: it can make the cell wall more susceptible to degradation by pathogen-derived enzymes, but it can also release OGs that trigger defense responses.[7][41][42]

-

Ethylene: Ethylene is involved in various developmental processes, including fruit ripening. During ripening, the expression of specific PME and PMEI genes is regulated by ethylene, leading to changes in cell wall structure and fruit softening.[5][6][11][12]

Transcriptional Regulation of PME and PMEI Genes

The expression of PME and PMEI genes is tightly controlled by a network of transcription factors (TFs), ensuring the precise spatiotemporal regulation of pectin methylesterification.

Several families of transcription factors have been implicated in the regulation of PME and PMEI gene expression, including:

-

MYB transcription factors: Some MYB TFs are known to regulate PMEI expression, thereby influencing the DM of pectin in specific tissues like the seed coat.

-

bHLH transcription factors: Members of the basic helix-loop-helix (bHLH) family are also involved in controlling PME and PMEI gene expression.

-

Zinc-finger proteins: Certain zinc-finger TFs have been shown to bind to the promoters of PME genes and regulate their expression.[26]

The interplay between these transcription factors and their binding to specific cis-regulatory elements in the promoters of PME and PMEI genes allows for the fine-tuning of pectin methylesterification in response to developmental cues and environmental stimuli.

Conclusion and Future Perspectives

This compound, through its incorporation into homogalacturonan and the dynamic regulation of its methylesterification, stands as a cornerstone of plant cell wall architecture and signaling. The degree of methylesterification is a critical parameter that influences cell wall mechanics, plant development, and the ability of plants to respond to their environment. The intricate interplay between PMEs, PMEIs, hormonal signals, and transcriptional regulators highlights the complexity of cell wall biology.

Future research should focus on elucidating the specific roles of individual PME and PMEI isoforms and their regulation in different plant species and under diverse environmental conditions. A deeper understanding of the signaling pathways initiated by changes in pectin methylesterification will provide valuable insights into how plants perceive and respond to their surroundings. This knowledge will be instrumental for the development of novel strategies in crop improvement, aiming to enhance traits such as disease resistance, drought tolerance, and fruit quality. Furthermore, the unique properties of pectins with varying degrees of methylesterification offer potential applications in the food, pharmaceutical, and biomaterials industries, making the continued study of this compound a field of significant scientific and economic importance.

References

- 1. Extraction, Characterization, and Applications of Pectins from Plant By-Products [mdpi.com]

- 2. Cyclohexane Diamine Tetraacetic Acid (CDTA) Extraction of Plant Cell Wall Pectin [bio-protocol.org]

- 3. Cyclohexane Diamine Tetraacetic Acid (CDTA) Extraction of Plant Cell Wall Pectin [en.bio-protocol.org]

- 4. Arabidopsis PME17 Activity can be Controlled by Pectin Methylesterase Inhibitor4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Homogalacturonan Metabolism in Banana Peel during Fruit Development and Ripening [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Methyl esterification of pectin plays a role during plant-pathogen interactions and affects plant resistance to diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three Pectin Methylesterase Inhibitors Protect Cell Wall Integrity for Arabidopsis Immunity to Botrytis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Changes in Homogalacturonan Metabolism in Banana Peel during Fruit Development and Ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 17. 4.7. FTIR Analysis of Pectin Samples [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. A Novel Pectin Material: Extraction, Characterization and Gelling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spectroscopic and Microscopic Analysis of Apple Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Arabinan and Galactan Oligosaccharide Profiling by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. The transcription factors ZAT5 and BLH2/4 regulate homogalacturonan demethylesterification in Arabidopsis seed coat mucilage - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Craterostigma plantagineum protein kinase CpWAK1 interacts with pectin and integrates different environmental signals in the cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Auxin as an architect of the pectin matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The cell wall-associated kinases, WAKs, as pectin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. Mechano-Chemical Aspects of Organ Formation in Arabidopsis thaliana: The Relationship between Auxin and Pectin | PLOS One [journals.plos.org]

- 33. researchgate.net [researchgate.net]

- 34. biorxiv.org [biorxiv.org]

- 35. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 36. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]

- 38. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. mdpi.com [mdpi.com]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Methyl D-galacturonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-galacturonate, the methyl ester of D-galacturonic acid, is a key monosaccharide component of pectin, a complex polysaccharide abundant in the primary cell walls of terrestrial plants.[1][2] Its discovery and isolation are intrinsically linked to the history of pectin chemistry, which dates back to the early 19th century. This technical guide provides a comprehensive overview of the historical context, isolation and synthesis methodologies, and physicochemical characterization of this compound. Detailed experimental protocols for its preparation from natural sources and through chemical synthesis are presented, along with tabulated quantitative data for easy reference. Furthermore, this guide includes graphical representations of the isolation workflow and the enzymatic degradation pathway of pectin, offering a visual aid for understanding the processes involved.

Historical Perspective: From Pectin to its Methyl Ester

The journey to understanding this compound began with the initial isolation of pectin. In 1825, French chemist Henri Braconnot first isolated this gelling substance from plant tissues.[1][2][3] In the same year, he also identified its principal acidic component, D-galacturonic acid.[2] Subsequent research throughout the 19th and early 20th centuries focused on elucidating the structure of pectin, revealing it to be a polymer primarily composed of α-(1-4)-linked D-galacturonic acid residues.[1][4]

A crucial breakthrough in understanding pectin's native structure was the recognition that a significant portion of the galacturonic acid units are naturally esterified with methanol. In nature, around 80% of the carboxyl groups of galacturonic acid in pectin are esterified in this manner.[3] This discovery was fundamental to understanding the physicochemical properties of different types of pectin.

The first targeted chemical synthesis of this compound as a monomeric compound was a significant step in studying the individual components of pectin. A key early publication by Jansen and Jang in 1946 detailed the esterification of galacturonic acid and polyuronides using methanol and hydrogen chloride, providing a method to prepare this important derivative.[5][6] This allowed for more detailed studies of its chemical and biological properties, independent of the complex polymeric structure of pectin.

Isolation and Synthesis of this compound

This compound can be obtained either by the degradation of pectin or by direct chemical synthesis from D-galacturonic acid.

Isolation from Pectin

The isolation of this compound from pectin typically involves the controlled hydrolysis of the polysaccharide to break the glycosidic linkages while preserving the methyl ester groups.

Enzymatic hydrolysis is a specific method that can be used to release methyl oligogalacturonates and, ultimately, this compound from pectin. This process often involves a combination of pectin-degrading enzymes.

Experimental Protocol: Enzymatic Hydrolysis of Pectin

-

Substrate Preparation: Prepare a 1% (w/v) solution of high-methoxyl pectin in a suitable buffer, such as 50 mM sodium acetate (pH 5.0).

-

Enzyme Treatment: Add a mixture of pectinolytic enzymes, including endo-polygalacturonase and pectin methylesterase, to the pectin solution. The specific enzyme concentrations and ratios should be optimized based on the pectin source and desired product.

-

Incubation: Incubate the mixture at the optimal temperature for the enzymes (typically 30-50°C) with gentle agitation for a defined period (e.g., 12-24 hours).

-

Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.

-

Purification: The resulting hydrolysate, containing a mixture of mono- and oligo-saccharides, can be purified using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Acid hydrolysis is a more traditional method for breaking down pectin. However, it requires careful control to avoid the hydrolysis of the methyl ester group.

Experimental Protocol: Mild Acid Hydrolysis of Pectin

-

Pectin Suspension: Suspend high-methoxyl pectin in a dilute acid solution, such as 0.1 M HCl.

-

Hydrolysis: Heat the suspension at a controlled temperature (e.g., 80-100°C) for a specific duration. The reaction time needs to be carefully monitored to achieve depolymerization without significant de-esterification.

-

Neutralization: Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide.

-

Purification: The resulting mixture of sugars can be purified as described for the enzymatic hydrolysis method.

Chemical Synthesis

The direct esterification of D-galacturonic acid provides a more controlled route to pure this compound.

Experimental Protocol: Fischer Esterification of D-Galacturonic Acid

This protocol is based on the classical method of Fischer esterification, adapted for galacturonic acid as described in early literature.[5][6]

-

Reaction Setup: Dissolve D-galacturonic acid in anhydrous methanol containing a catalytic amount of hydrogen chloride (e.g., 0.1 M).

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Once the reaction is complete, neutralize the acidic catalyst with a base, such as silver carbonate or an ion-exchange resin.

-

Filtration and Evaporation: Filter the mixture to remove the solid base and evaporate the methanol under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or chromatography.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₇ | [7] |

| Molecular Weight | 208.17 g/mol | [7] |

| Appearance | White to light-brown powder | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in water |

Spectroscopic Data

| Technique | Key Features and Assignments | Reference |

| ¹³C NMR | Signal at ~52.74 ppm attributed to the -OCH₃ group of the methyl ester. Signals for the galacturonic acid ring carbons are also present (e.g., C-1 at ~99.36 ppm, C-6 at ~170.81 ppm for the esterified carboxyl group in pectin). | [8] |

| ¹H NMR | A characteristic singlet for the methyl ester protons (-OCH₃) is expected around 3.7-3.8 ppm. Other signals correspond to the protons of the sugar ring. | |

| FTIR | Absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretching vibration of the methyl-esterified carboxyl group. A band around 1630 cm⁻¹ is attributed to the C=O vibration of the free carboxylic acid form. | [8][9] |

Note: Specific chemical shifts for the pure monomer can vary slightly depending on the solvent and other experimental conditions. The provided NMR data is based on the analysis of methyl-esterified pectin.

Mandatory Visualizations

Workflow for Isolation of this compound from Pectin

Caption: Isolation workflow for this compound.

Simplified Pectin Degradation Pathway

References

- 1. HISTORY OF SCIENCE: History of pectin [historyofsciences.blogspot.com]

- 2. Pectin - Wikipedia [en.wikipedia.org]

- 3. Pectin [chemeurope.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Esterification of galacturonic acid and polyuronides with methanol-hydrogen chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl-o-D-galacturonate | C7H12O7 | CID 86346375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methyl D-Galacturonate as a Monomer of Homogalacturonan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in plant growth and development.[1][2] Its primary component is homogalacturonan (HG), a linear homopolymer of α-(1–4)-linked D-galacturonic acid residues.[3][4] The carboxyl groups of these residues are often methyl-esterified, and the monomeric unit in this esterified form is methyl D-galacturonate.[5][6] The degree of methyl-esterification (DM) is a critical parameter that dictates the physicochemical properties and biological functions of pectin, making it a subject of intense research and a valuable biopolymer in the food, pharmaceutical, and biomedical fields.[7][8]

This technical guide provides a comprehensive overview of this compound as the monomeric unit of homogalacturonan, covering its structure, the biosynthesis of the polymer, and its characterization. It details experimental protocols for the analysis of homogalacturonan and explores its role in signaling pathways and drug delivery applications.

Physicochemical Properties of this compound and Homogalacturonan

The properties of the monomer, this compound, and the resulting polymer, homogalacturonan, are fundamental to their function and application.

This compound

This compound is the methyl ester of D-galacturonic acid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₇ | [5][9][10] |

| Molecular Weight | 208.17 g/mol | [5][9][10] |

| Appearance | Typically exists as a solid at room temperature | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [5] |

| Rotatable Bond Count | 6 | [5] |

Homogalacturonan

Homogalacturonan is a major component of pectin, constituting up to 65% of the pectin molecule.[11] Its properties are highly dependent on its molecular weight and degree of methyl-esterification (DM).

| Property | Description | Reference(s) |

| Structure | Linear polymer of α-(1,4)-linked D-galacturonic acid residues. | [3][7] |

| Molecular Weight | Typically ranges from 8 to 55 kDa, but can be higher. | [3] |

| Degree of Methyl-esterification (DM) | Percentage of carboxyl groups esterified with methanol. Varies widely depending on the source and extraction method. | [3][12] |

| Solubility | Soluble in water. | [4] |

Biosynthesis and Chemical Synthesis of Homogalacturonan

Biosynthesis

Homogalacturonan is synthesized in the Golgi apparatus of plant cells.[3] The process is catalyzed by a family of enzymes known as galacturonosyltransferases (GAUTs).[13] UDP-galacturonic acid serves as the sugar donor for the polymerization reaction.[14] The newly synthesized homogalacturonan is then methyl-esterified by pectin methyltransferases (PMTs).[3]

Below is a simplified diagram of the homogalacturonan biosynthesis pathway.

Chemical Synthesis

While the enzymatic synthesis of polygalacturonic acid has been demonstrated in vitro, detailed protocols for the chemical polymerization of this compound into high molecular weight homogalacturonan are not extensively reported in the literature.[15] The synthesis of polygalacturonic acid hydrazide from polygalacturonic acid has been described, which involves a heterogeneous conversion with hydrazine hydrate.[16]

Experimental Protocols for Homogalacturonan Analysis

Extraction and Purification of Pectin

A general protocol for the extraction of pectin from plant material is as follows:

-

Preparation of Plant Material: Dry the plant material (e.g., fruit peels) at 65°C and grind it into a fine powder.[17]

-

Acid Extraction: Heat the powdered material in an acidic solution (e.g., citric acid or nitric acid at pH 1.5-2.5) at 60-80°C for 30-60 minutes with continuous stirring.[7][11][15]

-

Filtration: Cool the mixture and filter it through a muslin cloth to separate the liquid extract from the solid residue.[7]

-

Precipitation: Add ethanol (typically 2 volumes) to the filtrate to precipitate the pectin.[11][17]

-

Purification: Wash the pectin precipitate with ethanol to remove impurities.[17]

-

Drying: Dry the purified pectin in a hot air oven at 40-50°C.[7][17]

Determination of Degree of Methyl-esterification (DM)

The DM of pectin can be determined by several methods, including titration, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[4][5]

FT-IR Spectroscopy Protocol: [5][18]

-

Mix 2 mg of the dried pectin sample with 100 mg of KBr.

-

Press the mixture into a pellet.

-

Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

-

Determine the area of the absorption bands at approximately 1740 cm⁻¹ (esterified carboxyl groups) and 1630 cm⁻¹ (free carboxyl groups).

-

Calculate the DM using the following formula: DM (%) = [Area(1740) / (Area(1740) + Area(1630))] x 100

Determination of Degree of Acetylation (DAc)

The DAc can be determined simultaneously with the DM using HPLC or by ¹H NMR spectroscopy.[4][11][19]

HPLC Protocol: [4]

-

Saponify the pectin sample with NaOH to hydrolyze the methyl and acetyl esters, releasing methanol and acetic acid.

-

Neutralize the solution.

-

Analyze the solution by HPLC with a refractive index (RI) detector to quantify the amounts of methanol and acetic acid.

-

Calculate the DAc based on the amount of acetic acid released relative to the total amount of galacturonic acid.

Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a common method for determining the molecular weight distribution of homogalacturonan.[2][20]

GPC Protocol: [2]

-

Dissolve the pectin sample in a suitable mobile phase (e.g., 0.1 M NaNO₃).

-

Filter the solution through a 0.45 µm filter.

-

Inject the sample into a GPC system equipped with appropriate columns (e.g., Ultrahydrogel).

-

Use a refractive index (RI) detector and a multi-angle light scattering (MALS) detector to determine the molecular weight distribution.

Role of Homogalacturonan Derivatives in Signaling

Oligogalacturonides (OGs), which are fragments of homogalacturonan, act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering immune responses.[19][21] The perception of OGs by cell surface receptors initiates a signaling cascade that leads to the activation of defense mechanisms.

Applications in Drug Development

The unique properties of homogalacturonan, particularly its ability to form gels, make it an attractive polymer for drug delivery applications.[8][10] Pectin-based hydrogels can be used for controlled drug release.[8][22]

Pectin-Based Hydrogels for Controlled Drug Release

The release of drugs from pectin hydrogels is influenced by factors such as the DM of the pectin, the pH of the release medium, and the presence of ions that can crosslink the polymer chains.

| Drug | Pectin Type | Key Findings on Drug Release | Reference(s) |

| Theophylline | Pectin-grafted-poly(ethylene glycol-co-methacrylic acid) | Controlled release for up to 400 minutes. | [10] |

| 5-Fluorouracil | Oxidized Pectin/Chitosan with nano iron oxides | Sustained release for more than 12 hours. | [8][10] |

| Diclofenac Sodium | Pectin with magnetic nanoparticles | ~95% of the drug released, suggesting swelling-controlled diffusion. | [10] |

Conclusion

This compound is a fundamental building block of homogalacturonan, a key component of pectin with significant biological and commercial importance. Understanding the relationship between the monomer, the polymer structure, and its functional properties is crucial for its application in various fields, including drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile biopolymer. Further research into the controlled chemical synthesis of homogalacturonan with defined characteristics will undoubtedly expand its potential applications.

References

- 1. Rapid quantification of O-acetyl and O-methyl residues in pectin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.4.1. Gel Permeation Chromatography (GPC) [bio-protocol.org]

- 3. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Pectin Based Hydrogels for Drug Delivery Applications: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple and validated quantitative ¹H NMR method for the determination of methylation, acetylation, and feruloylation degree of pectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polymerization of the backbone of the pectic polysaccharide rhamnogalacturonan I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple Arabidopsis galacturonosyltransferases synthesize polymeric homogalacturonan by oligosaccharide acceptor‐dependent or de novo synthesis (Journal Article) | OSTI.GOV [osti.gov]

- 15. brill.com [brill.com]

- 16. lenzing.cn [lenzing.cn]

- 17. Determination of the degree of methylation and acetylation of pectins by h.p.l.c. | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Pectin hydrogels for controlled drug release: Recent developments and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Methyl D-galacturonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl D-galacturonate, a methylated derivative of D-galacturonic acid, is a key structural component of pectin, a complex polysaccharide abundant in plant cell walls. Its synthesis is of significant interest for various applications in glycobiology, drug delivery, and as a precursor for novel biomaterials. While chemical synthesis routes exist, enzymatic methods offer the potential for greater specificity, milder reaction conditions, and a more environmentally friendly process.

This document provides detailed protocols for the enzymatic synthesis of this compound. Given the limited literature on the direct enzymatic synthesis using pectin methylesterase (PME) via transesterification, we present two plausible theoretical approaches:

-

Pectin Methylesterase (PME)-Catalyzed Transesterification: This protocol is based on shifting the natural hydrolytic equilibrium of PME towards synthesis by employing a high concentration of methanol.

-

Lipase-Catalyzed Esterification: This protocol utilizes a lipase, an enzyme class well-documented for its efficacy in catalyzing esterification reactions in non-aqueous or low-water environments.

Principle of Enzymatic Synthesis

The enzymatic synthesis of this compound can be approached via two main enzymatic reactions:

-